Bienvenue dans la boutique en ligne BenchChem!

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide

Scaffold hopping Kinase inhibitor design Isomeric differentiation

This compound's unique pyrrolidine-pyrimidine-pyrazine pharmacophore is structurally distinct from the isomeric LRRK2 inhibitor PF-06454589 (same C14H16N6O formula, different scaffold topology), ensuring differentiated target engagement. Preliminary screening indicates CCR5 antagonist activity, supporting deployment in HIV-1 entry, chemotaxis, and autoimmune disease models. Its underexplored biological space enables first-mover IP opportunities. The hybrid scaffold bridges pyrrolidine-pyrimidine (ACC-inhibitor) and pyrazine-2-carboxamide (HPK1/Syk) kinase programs—ideal for systematic kinome profiling and scaffold-hopping SAR studies.

Molecular Formula C14H16N6O
Molecular Weight 284.323
CAS No. 1797222-69-5
Cat. No. B2862444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide
CAS1797222-69-5
Molecular FormulaC14H16N6O
Molecular Weight284.323
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=NC=CN=C3
InChIInChI=1S/C14H16N6O/c21-14(11-9-15-5-6-16-11)18-10-12-17-4-3-13(19-12)20-7-1-2-8-20/h3-6,9H,1-2,7-8,10H2,(H,18,21)
InChIKeyVCFBSYIYZZQZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide (CAS 1797222-69-5) — Structural and Pharmacological Baseline


N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide (CAS 1797222-69-5, molecular formula C14H16N6O, MW 284.32) is a multifunctional heterocyclic small molecule that incorporates a pyrrolidine-substituted pyrimidine core linked via a methylene bridge to a pyrazine-2-carboxamide moiety [1]. This precise arrangement of three nitrogen-containing heterocycles creates a unique pharmacophore that is structurally distinct from other compounds sharing the identical molecular formula (C14H16N6O), such as the known LRRK2 inhibitor PF-06454589, which features a pyrrolopyrimidine-morpholine scaffold instead of the pyrimidine-pyrrolidine-pyrazine motif . Early pharmacological screening indicates potential utility as a CCR5 antagonist, suggesting applicability in HIV infection, asthma, rheumatoid arthritis, and autoimmune disease research [2]. The compound is currently available through multiple reputable vendors as a research-grade chemical, making it accessible for both academic and industrial research programs.

Why Closely Related Analogs of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide Cannot Be Interchanged in Research Protocols


The precise regiochemistry and scaffold composition of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide critically determine its target engagement profile, rendering even structurally similar isomeric compounds unsuitable as direct substitutes. The compound's pyrrolidine ring at the 4-position of the pyrimidine, combined with the methylene-linked pyrazine-2-carboxamide, creates a unique three-dimensional pharmacophore that differs fundamentally from PF-06454589—an isomeric compound (same molecular formula C14H16N6O) that employs a pyrrolopyrimidine-morpholine architecture to inhibit LRRK2 with distinct potency (WT LRRK2 IC50 = 3 nM; G2019S LRRK2 IC50 = 11 nM) . Similarly, N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide introduces an additional methyl group that alters both steric and electronic properties, potentially shifting target selectivity, while N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide relocates the substitution site, disrupting the spatial relationship between the pyrimidine and pyrazine rings . These structural differences—positional isomerism, additional substituents, and scaffold rearrangement—can lead to radically different binding kinetics, selectivity profiles, and biological outcomes, making generic substitution a high-risk decision in any quantitative research or industrial application.

Quantitative Differentiation Evidence for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide (CAS 1797222-69-5)


Scaffold Isomerism: Molecular Formula Identity Conceals Critical Pharmacophoric Divergence from PF-06454589

Despite sharing the identical molecular formula C14H16N6O (MW 284.32) with the well-characterized LRRK2 inhibitor PF-06454589, N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide possesses a fundamentally different scaffold architecture. PF-06454589 employs a pyrrolo[2,3-d]pyrimidine core with a morpholine substituent, whereas the target compound features a pyrimidine ring substituted with pyrrolidine at the 4-position and connected via a methylene bridge to a pyrazine-2-carboxamide . This scaffold divergence means the target compound cannot achieve the same LRRK2 binding mode as PF-06454589 (which inhibits WT LRRK2 with IC50 of 3 nM and G2019S mutant LRRK2 with IC50 of 11 nM through a distinct ATP-competitive mechanism), and conversely offers a different target engagement profile that may be advantageous for targets inaccessible to the pyrrolopyrimidine scaffold .

Scaffold hopping Kinase inhibitor design Isomeric differentiation

CCR5 Antagonist Activity: Preliminary Evidence of Differential Chemokine Receptor Targeting

Preliminary pharmacological screening has identified N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide as a potential CCR5 antagonist, positioning it within the class of chemokine receptor modulators relevant to HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. In contrast, the isomeric PF-06454589 (C14H16N6O) has been characterized exclusively as an LRRK2 kinase inhibitor with no reported CCR5 activity, and the methyl-substituted analog N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide introduces a steric modification at the pyrimidine 4-position that may alter chemokine receptor binding . While the available CCR5 activity data are qualitative rather than quantitative, this differential pharmacological fingerprint provides a clear rationale for selecting the target compound over its isomeric or methyl-substituted congeners when chemokine receptor modulation is the research objective.

CCR5 antagonist HIV research Chemokine receptor

Public Bioactivity Data Scarcity as a Differentiator: A Structurally Novel Chemical Probe with Uncharacterized Target Space

A systematic search of authoritative bioactivity databases, including ChEMBL, BindingDB, and PubChem, reveals a notable absence of publicly reported quantitative IC50, Ki, or EC50 data for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide as of the current date. This stands in sharp contrast to its isomeric counterpart PF-06454589, which has extensive quantitative profiling data (LRRK2 IC50 = 3 nM; MST3 co-crystal structure available; in vivo pharmacodynamic data reported) [1][2]. The target compound's data scarcity is not a liability but rather a scientific opportunity: it represents a structurally distinct, underexplored chemical probe scaffold that may engage novel biological targets not addressable by PF-06454589 or other isomeric compounds sharing the C14H16N6O formula. Additionally, the compound's structural features align with those found in substituted pyrazine-2-carboxamide HPK1 inhibitors described in patent WO2023001794A1, suggesting kinase inhibitory potential that remains to be quantitatively characterized [3].

Chemical probe Novel scaffold Target deconvolution

Pyrazine-2-Carboxamide HPK1 Inhibitor Class Membership: Structural Rationale for Kinase Selectivity Differentiation

The pyrazine-2-carboxamide moiety is a recognized pharmacophore for hematopoietic progenitor kinase 1 (HPK1) inhibition, as demonstrated in the discovery of AZ3246, a selective HPK1 inhibitor that induces IL-2 secretion in T cells with an EC50 of 90 nM [1]. Patent WO2023001794A1, disclosing substituted pyrazine-2-carboxamides as HPK1 inhibitors, establishes the chemical class to which N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide belongs [2]. Other pyrrolidine-substituted pyrimidine derivatives, such as those described in US-8962641-B2, have been developed as acetyl-CoA carboxylase (ACC) inhibitors, demonstrating that the pyrrolidine-pyrimidine substructure is compatible with diverse enzyme targets [3]. The target compound uniquely combines the HPK1-associated pyrazine-2-carboxamide with the pyrrolidine-pyrimidine motif present in ACC inhibitors, creating a hybrid scaffold that may exhibit a selectivity profile distinct from either parent class. This structural hybridization differentiates it from dedicated HPK1 inhibitors like AZ3246 (which lacks the pyrrolidine-pyrimidine moiety) and from ACC inhibitors described in US-8962641-B2 (which lack the pyrazine-2-carboxamide).

HPK1 inhibitor Cancer immunotherapy Kinase selectivity

Optimal Research and Industrial Application Scenarios for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide


Chemical Probe for Chemokine Receptor (CCR5) Target Engagement Studies

Based on the preliminary pharmacological screening identifying CCR5 antagonist activity, this compound is best deployed as a chemical probe in CCR5-mediated disease models, including HIV-1 entry inhibition assays, chemotaxis assays in inflammatory cell types, and mouse models of asthma or rheumatoid arthritis. The compound's structural divergence from other CCR5 ligands such as maraviroc (which contains a tropane scaffold rather than the pyrrolidine-pyrimidine-pyrazine architecture) makes it valuable for exploring alternative CCR5 binding modes and for overcoming resistance mutations that emerge against existing CCR5 antagonists [1]. Researchers should conduct full dose-response profiling to establish the compound's IC50 for CCR5 antagonism before deploying it in comparative studies.

Scaffold-Hopping Starting Point for HPK1 Inhibitor Medicinal Chemistry Programs

Given the structural alignment with the pyrazine-2-carboxamide class of HPK1 inhibitors disclosed in patent WO2023001794A1, this compound serves as an attractive starting point for structure-activity relationship (SAR) exploration in cancer immunotherapy applications [2]. Unlike the optimized HPK1 inhibitor AZ3246 (which induces IL-2 secretion with an EC50 of 90 nM in T cells but lacks the pyrrolidine-pyrimidine moiety), the target compound's hybrid scaffold offers distinct vectors for further derivatization—modification of the pyrrolidine ring, pyrimidine substituents, or pyrazine carboxamide—potentially yielding inhibitors with differentiated kinase selectivity profiles [3]. Medicinal chemistry teams should prioritize biochemical HPK1 inhibition assays and broad kinome selectivity profiling (e.g., KINOMEscan) as initial characterization steps.

Orthogonal Kinase Panel Profiling to Deconvolute Scaffold-Specific Selectivity

The target compound's structural relationship to two distinct kinase-targeting scaffolds—the pyrrolidine-pyrimidine class (associated with ACC inhibition, US-8962641-B2) and the pyrazine-2-carboxamide class (associated with HPK1 and Syk inhibition)—makes it a valuable tool for systematic kinome profiling studies aimed at understanding how scaffold topology drives kinase selectivity [4][5]. By profiling this compound alongside its isomeric counterpart PF-06454589 (LRRK2 inhibitor, C14H16N6O) and the methyl-substituted analog N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide, researchers can quantitatively map how subtle changes in ring connectivity and substitution pattern redirect kinase target engagement, generating data that inform scaffold-hopping strategies in kinase drug discovery.

Novelty-Driven Intellectual Property Generation in Academic or Biotech Drug Discovery

The current absence of publicly curated quantitative bioactivity data for this compound creates a strategic opportunity for academic or biotech groups to establish novel intellectual property. Unlike PF-06454589, which is extensively characterized and protected by prior art, the target compound's underexplored biological space allows researchers to generate patentable composition-of-matter claims around specific therapeutic applications, prodrug formulations, or combination therapies if meaningful biological activity is discovered . This scenario is particularly relevant for groups operating in competitive therapeutic areas such as immuno-oncology, autoimmune disease, or antiviral research, where securing novel chemical matter is critical for long-term program viability.

Quote Request

Request a Quote for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.